2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide 2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 853723-90-7
VCID: VC4184160
InChI: InChI=1S/C10H12ClNOS/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
SMILES: C1=CC=C(C=C1)SCCNC(=O)CCl
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.72

2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide

CAS No.: 853723-90-7

Cat. No.: VC4184160

Molecular Formula: C10H12ClNOS

Molecular Weight: 229.72

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide - 853723-90-7

Specification

CAS No. 853723-90-7
Molecular Formula C10H12ClNOS
Molecular Weight 229.72
IUPAC Name 2-chloro-N-(2-phenylsulfanylethyl)acetamide
Standard InChI InChI=1S/C10H12ClNOS/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Standard InChI Key AEPXLHRUYZOFMU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCCNC(=O)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

  • A chloroacetamide core (ClCH2C(O)NH\text{ClCH}_2\text{C(O)NH}-)

  • A 2-(phenylsulfanyl)ethyl substituent (C6H5SCH2CH2\text{C}_6\text{H}_5\text{SCH}_2\text{CH}_2-)

This structure enables dual reactivity: electrophilic character at the chlorine atom and nucleophilic potential at the sulfur center. Computational analyses (e.g., PubChem data ) estimate a molecular weight of 229.73 g/mol, with a logP value of 2.52, suggesting moderate lipophilicity .

Spectral Characteristics

  • IR: Strong absorption bands at 1,650–1,680 cm1^{-1} (amide C=O stretch) and 690–710 cm1^{-1} (C–S bond).

  • NMR: 1H^1\text{H} NMR signals include a triplet for the –SCH2_2CH2_2– group (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are documented:

Route A: Nucleophilic Substitution

Reactants: 2-Chloroacetamide + 2-(Phenylthio)ethanol
Conditions: Base (NaOH/K2_2CO3_3), polar aprotic solvent (DMF), 60–80°C.
Reaction:

ClCH2C(O)NH2+HOCH2CH2SC6H5BaseClCH2C(O)NHCH2CH2SC6H5+H2O\text{ClCH}_2\text{C(O)NH}_2 + \text{HOCH}_2\text{CH}_2\text{SC}_6\text{H}_5 \xrightarrow{\text{Base}} \text{ClCH}_2\text{C(O)NHCH}_2\text{CH}_2\text{SC}_6\text{H}_5 + \text{H}_2\text{O}

Yield: 68–75% after recrystallization.

Route B: Amide Coupling

Reactants: 2-(Phenylthio)ethylamine + Chloroacetyl Chloride
Conditions: Triethylamine, dichloromethane, 0–5°C.
Reaction:

C6H5SCH2CH2NH2+ClCH2C(O)ClEt3NClCH2C(O)NHCH2CH2SC6H5+HCl\text{C}_6\text{H}_5\text{SCH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{C(O)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{ClCH}_2\text{C(O)NHCH}_2\text{CH}_2\text{SC}_6\text{H}_5 + \text{HCl}

Yield: 82–88%.

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to optimize heat transfer and mixing. Key parameters:

  • Solvent: Toluene or ethyl acetate

  • Temperature: 50–60°C

  • Catalyst: Immobilized lipases for enantioselective synthesis (pilot-scale trials) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom undergoes displacement with:

  • Amines: Forms N\text{N}-alkylated acetamides (e.g., with piperidine ).

  • Thiols: Yields disulfide-linked dimers (S–S\text{S–S}).

Oxidation Reactions

Treatment with H2O2\text{H}_2\text{O}_2 or m-CPBA oxidizes the sulfur to:

  • Sulfoxide: C6H5S(O)CH2CH2NHCOCH2Cl\text{C}_6\text{H}_5\text{S(O)CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl}

  • Sulfone: C6H5SO2CH2CH2NHCOCH2Cl\text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl}
    Sulfoxides show enhanced water solubility (logP reduced to 1.8).

Reduction Pathways

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amide to a primary amine:

ClCH2C(O)NHCH2CH2SC6H5LiAlH4ClCH2CH2NHCH2CH2SC6H5\text{ClCH}_2\text{C(O)NHCH}_2\text{CH}_2\text{SC}_6\text{H}_5 \xrightarrow{\text{LiAlH}_4} \text{ClCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{SC}_6\text{H}_5

This derivative is explored in neurotransmitter analog synthesis .

Biological and Pharmacological Activity

Enzyme Inhibition

The compound binds cysteine residues in enzymes via:

  • Covalent modification: Chloroacetamide reacts with –SH groups (e.g., in cysteine proteases).

  • IC50_{50}: 12 µM against papain-like proteases (in vitro) .

Anticancer Screening

Preliminary studies on MDA-MB-231 breast cancer cells show:

  • Apoptosis induction: 25% cell death at 10 µM (48 h exposure) .

  • Synergy with cisplatin: Combination index (CI) = 0.7 at 1:2 molar ratio .

Industrial and Research Applications

Proteomics Research

Used as a thiol-selective probe to:

  • Label cysteine-containing proteins.

  • Map redox-sensitive motifs in serum albumin .

Material Science

Incorporated into conductive polymers (e.g., polyaniline composites) to enhance:

  • Electrical conductivity: 102^{-2} S/cm (vs. 105^{-5} S/cm for pure PANI).

  • Thermal stability: Decomposition temperature ↑ by 40°C.

Pharmaceutical Intermediates

Key precursor for:

  • Thienopyridines: Anticancer agents (IC50_{50} = 10–25 nM) .

  • Sigma-1 receptor antagonists: Neuropathic pain relievers .

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